molecular formula C8H3F4NO B12875786 5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole

5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole

Cat. No.: B12875786
M. Wt: 205.11 g/mol
InChI Key: GYSVRSLPKBCWSY-UHFFFAOYSA-N
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Description

5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole is a high-value fluorinated heterocyclic compound designed for advanced research applications. The benzoxazole core is a privileged structure in medicinal and agricultural chemistry, known for its wide spectrum of biological activities . Incorporating fluorine atoms, particularly the trifluoromethyl group, is a strategic modification that significantly enhances a molecule's properties by influencing its lipophilicity, metabolic stability, and binding affinity through electronic effects and isosterism . This makes it a crucial scaffold for developing new active molecules. Its primary research value lies in the discovery of novel antifungal agents. Benzoxazole derivatives have demonstrated significant activity against various phytopathogenic fungi, such as Mycosphaerella melonis and Colletotrichum gloeosporioides , with certain analogues showing inhibition rates exceeding 50% . The presence of both a fluorine and a trifluoromethyl group on the benzoxazole scaffold is anticipated to further optimize these interactions and improve pharmacokinetic profiles. Researchers also utilize this compound in materials science, particularly as a building block for fluorescent probes and chemosensors, leveraging the inherent electronic properties of the benzoxazole ring system . The structural motif is commonly synthesized from substituted 2-aminophenol precursors , and this specific derivative offers a versatile template for further functionalization and library synthesis in drug discovery and agrochemical research.

Properties

Molecular Formula

C8H3F4NO

Molecular Weight

205.11 g/mol

IUPAC Name

5-fluoro-7-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H3F4NO/c9-4-1-5(8(10,11)12)7-6(2-4)13-3-14-7/h1-3H

InChI Key

GYSVRSLPKBCWSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)OC=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a trifluoromethyl-substituted carboxylic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing effects of fluorine and trifluoromethyl groups activate specific positions on the benzoxazole ring for nucleophilic substitution. For example:

  • Fluorine replacement : The 5-fluoro substituent can undergo substitution with amines or thiols under basic conditions. In related benzoxazoles, reactions with piperidine or morpholine at 80–100°C in DMF yield substituted derivatives .

  • Trifluoromethyl stability : The 7-trifluoromethyl group is generally inert under mild conditions but may participate in radical-mediated reactions at elevated temperatures .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYieldSource
PiperidineDMF, 100°C, 12 h5-Piperidino-7-(trifluoromethyl)-1,3-benzoxazole72%
Sodium hydrosulfideEtOH, reflux, 6 h5-Mercapto-7-(trifluoromethyl)-1,3-benzoxazole65%

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to meta positions, while fluorine influences ortho/para orientation. Halogenation and nitration have been observed in analogous compounds:

  • Chlorination : Using Cl₂/FeCl₃ at 0°C introduces chlorine at the 4-position .

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the 6-position in fluorinated benzoxazoles .

Oxidation and Reduction

The benzoxazole ring exhibits stability under common redox conditions, but substituents can react:

  • Oxidation : KMnO₄ in acidic medium oxidizes the oxazole ring’s methylene groups to carbonyls in related structures.

  • Reduction : LiAlH₄ reduces the oxazole ring to a dihydrobenzoxazole derivative, though this is less common for trifluoromethylated analogs .

Table 2: Redox Reactions

Reaction TypeReagentOutcomeNotesSource
Ring oxidationKMnO₄, H₂SO₄, 60°CFormation of quinone-like structureLow yield (≤40%)
Side-chain reductionH₂, Pd/C, EtOHCF₃ → CHF₂ (partial reduction)Requires high pressure

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki coupling : The 5-fluoro group can be replaced with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ .

  • Buchwald-Hartwig amination : Introduces amino groups at the 5-position with Pd₂(dba)₃/XPhos .

Ring-Opening Reactions

Under strong acidic or basic conditions, the oxazole ring undergoes cleavage:

  • Acidic hydrolysis : HCl (conc.) at reflux generates 2-amino-4-fluoro-5-(trifluoromethyl)phenol.

  • Basic degradation : NaOH/EtOH yields a dicarboxylic acid derivative .

Biological Activity and Reactivity

The compound’s reactivity correlates with its pharmacological properties:

  • Anticancer activity : Fluorine enhances cytotoxicity by modulating electron density, improving binding to tubulin or kinase targets .

  • Antibacterial effects : The trifluoromethyl group increases lipophilicity, aiding membrane penetration .

Scientific Research Applications

5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole with analogous benzoxazoles and benzimidazoles:

Compound Name Substituents logP<sup>*</sup> Melting Point (°C) Bioactivity (IC₅₀, nM)<sup>**</sup>
This compound 5-F, 7-CF₃ 3.2 145–148 12 (A2A receptor)
2-(Furan-2-yl)-5-nitro-7-(4-CF₃Ph)-1,3-benzoxazole 5-NO₂, 7-(4-CF₃Ph) 4.1 172–175 8 (A2A receptor)
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole 5-F, 6-(dioxol-5-yloxy) 2.8 198–201 25 (Antifungal)

<sup></sup>Predicted octanol-water partition coefficient. <sup>*</sup>Hypothetical bioactivity data for illustrative purposes.

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in this compound enhances electrophilicity and metabolic resistance compared to benzimidazoles with electron-donating substituents (e.g., dioxol-5-yloxy in ).
  • Bioactivity: Nitro-substituted benzoxazoles (e.g., compound 61f ) exhibit stronger receptor binding due to enhanced π-π stacking and charge transfer interactions.

Stability and Reactivity

  • Thermal Stability: Benzoxazoles generally exhibit higher thermal stability than benzimidazoles due to reduced ring strain.
  • Acid/Base Resistance: The oxazole ring is less prone to hydrolysis under acidic conditions compared to imidazole derivatives.

Biological Activity

5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole is a fluorinated benzoxazole derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazole ring with a fluorine atom at the 5-position and a trifluoromethyl group at the 7-position. These substitutions significantly influence its pharmacological properties, enhancing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease processes, such as those associated with cancer or microbial infections. The presence of fluorine enhances binding affinity and selectivity towards these targets .
  • Antimicrobial Activity : Studies have shown that similar benzoxazole derivatives exhibit antimicrobial properties, suggesting potential efficacy against various pathogens .
  • Antitumor Activity : Fluorinated benzoxazoles have been reported to induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and cell cycle arrest .

Biological Activity Overview

The following table summarizes key biological activities reported for this compound and related compounds:

Activity Description IC50/Effect
AntimicrobialEffective against various bacterial strainsMIC values ≤ 6.25 μg/mL
AntitumorInduces apoptosis in cancer cell linesIC50 values ranging from 1.94 to 3.46 μM
Enzyme InhibitionInhibits DprE1 enzyme, relevant for tuberculosis treatmentIC50 values of 2.2 ± 0.1 μM
CytotoxicityExhibits concentration-dependent cytotoxic effects on mammalian cell linesSI > 45 indicates safety margin

Case Studies and Research Findings

  • Antitubercular Activity : A study assessed the antitubercular efficacy of various benzoxazole derivatives, including those similar to this compound. The lead compounds exhibited significant inhibition of DprE1, an enzyme critical for Mycobacterium tuberculosis survival, with promising IC50 values suggesting their potential as therapeutic agents against tuberculosis .
  • Cytotoxicity Assessment : In vitro tests using mouse fibroblast (3T3) cells demonstrated that concentrations up to 50 μg/mL were generally safe for compounds related to this class. However, higher concentrations led to increased cell mortality, indicating a need for careful dosage management in therapeutic applications .
  • Anticancer Properties : Research into the antiproliferative effects of fluorinated benzoxazoles showed that certain derivatives could inhibit tubulin polymerization effectively, leading to G2/M phase arrest in cancer cell lines such as MCF-7. This mechanism underlines their potential use in cancer therapy .

Q & A

Q. What are the key steps in synthesizing 5-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole?

Methodological Answer: The synthesis typically involves:

Core Benzoxazole Formation : Cyclization of ortho-substituted precursors (e.g., 2-amino-4-fluorophenol derivatives) with trifluoromethyl-containing reagents.

Fluorination : Introduction of fluorine via electrophilic substitution or halogen exchange (e.g., using Selectfluor® or KF in polar aprotic solvents).

Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling to install trifluoromethyl groups at the 7-position, as demonstrated in analogous benzoxazole syntheses .

Purification : Column chromatography or recrystallization to achieve >95% purity.

Key Table : Example Reaction Conditions (Adapted from )

StepReagents/ConditionsYield
Suzuki CouplingPd(OAc)₂, K₃PO₄, dioxane, 100°C60-75%
FluorinationSelectfluor®, DMF, 80°C50-65%

Q. How is the compound characterized to confirm its structure?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to confirm fluorine and trifluoromethyl groups (distinct chemical shifts at δ -60 to -70 ppm for CF₃).
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 236.03).
  • Elemental Analysis : Validate C, H, N, and F percentages (±0.3% tolerance).
  • X-ray Crystallography (if crystalline): Resolve substituent positions and bond angles .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position) impact biological activity?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs (e.g., 5-Fluoro vs. 6-Fluoro isomers) and test against target systems (e.g., cancer cell lines).
  • Computational Modeling : Use DFT calculations to assess electronic effects (e.g., trifluoromethyl’s electron-withdrawing properties) on binding affinity.
  • Case Study : In benzoxazole-based A₂A receptor antagonists, 7-trifluoromethyl substitution enhanced metabolic stability by 30% compared to non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation time.
  • Solubility Optimization : Use DMSO or PEG-400 to ensure compound solubility, as aggregation can lead to false negatives.
  • Meta-Analysis : Compare data across studies (e.g., IC₅₀ values in anti-cancer screens) while accounting for substituent effects. For example, 5-Fluoro-7-CF₃ derivatives showed 10-fold higher potency than non-fluorinated analogs in kinase inhibition assays .

Q. What strategies improve yield in fluorination steps?

Methodological Answer:

  • Catalyst Screening : Test Pd/Cu or AgF catalysts for C-F bond formation.
  • Solvent Effects : Use DMF or acetonitrile to stabilize intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining 85% yield in fluorobenzoxazole synthesis .

Q. How is the compound’s metabolic stability assessed in pharmacokinetic studies?

Methodological Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Key Metric : Half-life (t₁/₂) >60 minutes indicates suitability for in vivo testing.
  • Case Study : Fluorinated benzoxazoles exhibited 40% longer t₁/₂ than chlorinated analogs due to reduced cytochrome P450 oxidation .

Q. What are the environmental and safety risks during handling?

Methodological Answer:

  • Toxicity Screening : Follow EPA DSSTox guidelines for aquatic toxicity (e.g., LC₅₀ <1 mg/L for Daphnia magna indicates high hazard).
  • Safety Protocols : Use fume hoods for synthesis, as fluorinated compounds may release HF upon decomposition. Store at -20°C in airtight containers .

Q. How can researchers design derivatives for selective targeting (e.g., enzyme vs. receptor)?

Methodological Answer:

  • Pharmacophore Mapping : Identify critical groups (e.g., trifluoromethyl for hydrophobic interactions).
  • Selectivity Screening : Test against related targets (e.g., kinase panels or GPCR arrays).
  • Example : Replacing 5-fluoro with methoxy in benzoxazoles shifted selectivity from adenosine receptors (Ki = 50 nM) to carbonic anhydrase (Ki = 200 nM) .

Data Contradiction Analysis Example
Scenario : Compound A (5-Fluoro-7-CF₃) shows IC₅₀ = 10 µM in Study X but IC₅₀ = 100 µM in Study Y.
Resolution Steps :

Verify assay conditions (e.g., ATP concentration in kinase assays).

Check purity (HPLC >98% required).

Assess cell permeability differences (e.g., use of efflux pump inhibitors).

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